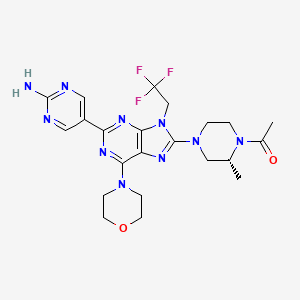
DS-7423
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DS-7423 is a small-molecule dual inhibitor of phosphatidylinositol-3-kinase and mammalian target of rapamycin. It is known for its potent inhibition of phosphatidylinositol-3-kinase alpha (IC50 = 15.6 nM) and mammalian target of rapamycin (IC50 = 34.9 nM). This compound also inhibits other isoforms of class I phosphatidylinositol-3-kinase, including phosphatidylinositol-3-kinase beta, phosphatidylinositol-3-kinase gamma, and phosphatidylinositol-3-kinase delta .
Preparation Methods
The synthetic routes and reaction conditions for DS-7423 are not extensively detailed in publicly available literature. it is known that the compound is synthesized through a series of chemical reactions involving the formation of its core structure and subsequent functionalization to achieve the desired inhibitory properties. Industrial production methods typically involve optimizing these synthetic routes to ensure high yield and purity .
Chemical Reactions Analysis
DS-7423 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
DS-7423 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways.
Biology: It is used to investigate the role of phosphatidylinositol-3-kinase and mammalian target of rapamycin in cellular processes such as cell growth, proliferation, and survival.
Medicine: this compound is being studied for its potential therapeutic applications in treating various cancers, including ovarian clear cell adenocarcinoma. .
Industry: The compound is used in the development of new drugs targeting the phosphatidylinositol-3-kinase and mammalian target of rapamycin pathways
Mechanism of Action
DS-7423 exerts its effects by inhibiting the activity of phosphatidylinositol-3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol-3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers. The compound increases TP53 expression and the level of phosphorylated TP53 on Ser-46, leading to the induction of apoptosis-related TP53 target genes such as TP53AIP1 and PUMA. This results in the induction of apoptosis in cancer cells, particularly those with wild-type TP53 .
Comparison with Similar Compounds
DS-7423 is unique in its dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin. Similar compounds include:
GDC-0941: A pan-class I phosphatidylinositol-3-kinase inhibitor.
GDC-0068: An AKT inhibitor.
Everolimus: An mammalian target of rapamycin complex 1 inhibitor.
DS-3078a: Another dual phosphatidylinositol-3-kinase/mammalian target of rapamycin inhibitor with distinct characteristics
These compounds share similar inhibitory properties but differ in their specific targets and mechanisms of action, highlighting the uniqueness of this compound in its dual inhibition of phosphatidylinositol-3-kinase and mammalian target of rapamycin .
Properties
Molecular Formula |
C22H27F3N10O2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
1-[(2R)-4-[2-(2-aminopyrimidin-5-yl)-6-morpholin-4-yl-9-(2,2,2-trifluoroethyl)purin-8-yl]-2-methylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H27F3N10O2/c1-13-11-33(3-4-34(13)14(2)36)21-29-16-18(32-5-7-37-8-6-32)30-17(15-9-27-20(26)28-10-15)31-19(16)35(21)12-22(23,24)25/h9-10,13H,3-8,11-12H2,1-2H3,(H2,26,27,28)/t13-/m1/s1 |
InChI Key |
SOJJMSYMCLIQCZ-CYBMUJFWSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |
Canonical SMILES |
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


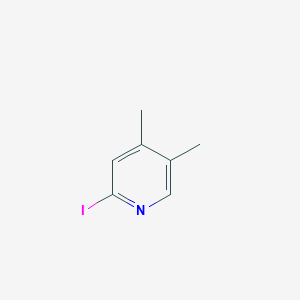

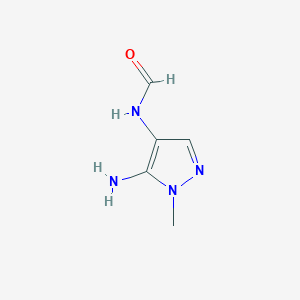
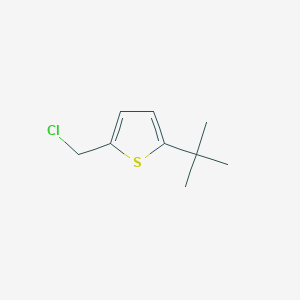
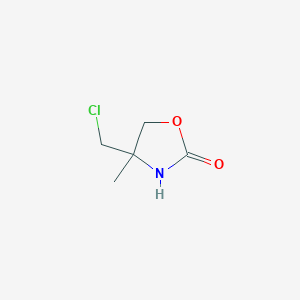
![2-[6-oxopyrimidin-1(6H)-yl]propanoic acid](/img/structure/B8731554.png)
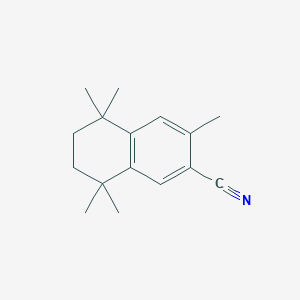
![1-[2-(Benzyloxy)ethoxy]-4-bromobenzene](/img/structure/B8731580.png)
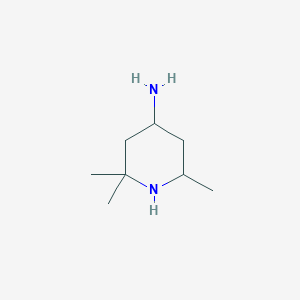
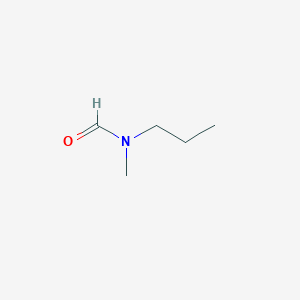
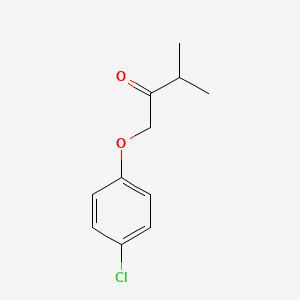
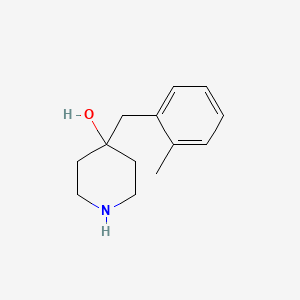
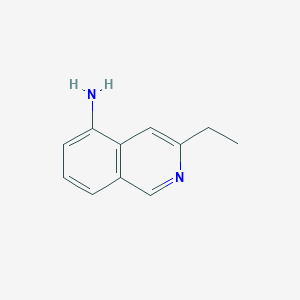
![2-Methyl-1-[(2-methyl-2-propanyl)oxy]-3-nitrobenzene](/img/structure/B8731637.png)
